REACTION_CXSMILES
|
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][C:6]([N+:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.Cl.[CH2:16](N)[CH2:17]CCCCC.[OH-].[Na+]>C(#N)C.C(Cl)(Cl)Cl>[CH2:14]([NH:9][C:6]1[CH:5]=[CH:4][N:3]=[CH:8][CH:7]=1)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:16][CH3:17] |f:0.1.2,3.4,5.6|
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
Cl.[Cl-].N1=CC=C(C=C1)[N+]1=CC=CC=C1
|
Name
|
n-heptylamine hydrochloride
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
Cl.C(CCCCCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
215 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an oil bath at a bath temperature of 215° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture containing 229 g
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 80° C.
|
Type
|
EXTRACTION
|
Details
|
extracted successively with ether and chloroform
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual viscous oil was dissolved in ether
|
Type
|
WASH
|
Details
|
the ethereal solution was washed with water
|
Type
|
WASH
|
Details
|
The aqueous wash
|
Type
|
EXTRACTION
|
Details
|
was back-extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
Cooling the residual oil to -78° C.
|
Type
|
ADDITION
|
Details
|
The semi-solid was diluted with a small amount of ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid so-obtained
|
Type
|
ADDITION
|
Details
|
the resulting solution treated with decolorizing carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting semi-solid was diluted with a small amount of ether
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The solid thus-produced
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small volume of cold ether
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after drying
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)NC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |